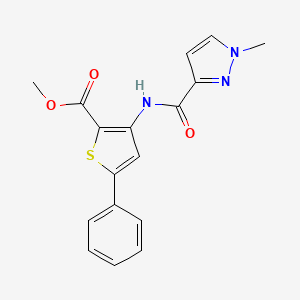![molecular formula C17H18N4O2S B6530335 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1020489-19-3](/img/structure/B6530335.png)
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide (MPTC) is an organic compound that has been used in scientific research for a variety of purposes. It is a pyrazole-based compound that has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, the effects of cell death, and the effects of inflammation. It has also been used in studies of cancer, Alzheimer's disease, and diabetes. Additionally, it has been used in studies of the effects of drugs on the brain, and in studies of the effects of aging on the body.
作用機序
The mechanism of action of 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It is thought to act by reducing the production of reactive oxygen species and by inhibiting the release of pro-inflammatory cytokines. Additionally, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cell death.
Biochemical and Physiological Effects
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce oxidative stress and inflammation, and to reduce the risk of cell death. Additionally, it has been found to reduce the levels of certain enzymes, such as COX-2 and LOX, which are involved in inflammation and cell death. Furthermore, it has been found to have protective effects against certain types of cancer, Alzheimer's disease, and diabetes.
実験室実験の利点と制限
The advantages of using 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide in laboratory experiments include its ease of synthesis, its low toxicity, and its ability to reduce oxidative stress and inflammation. Additionally, it has been found to have protective effects against certain types of cancer, Alzheimer's disease, and diabetes. However, it is important to note that the effects of 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide may vary depending on the concentration used and the type of experiment being conducted.
将来の方向性
The potential future directions for 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide include further studies on its effects on oxidative stress and inflammation, its effects on cell death and aging, and its potential therapeutic applications. Additionally, further research could be conducted on its ability to reduce the risk of certain types of cancer, Alzheimer's disease, and diabetes. Additionally, further research could be conducted on its potential use as an anti-inflammatory agent and its potential use in drug delivery systems. Finally, further research could be conducted on its potential use as a biomarker for disease diagnosis and treatment.
合成法
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide can be synthesized from the reaction of 4-propoxyphenyl thiocyanate and 1-methyl-3-phenylpyrazole-3-carboxylic acid. The reaction is conducted in the presence of a base such as pyridine, and is then heated to 90-100°C for 1 hour. The reaction is then cooled to room temperature, and the resulting product is filtered and washed with ethanol. The resulting compound is then recrystallized in ethanol to obtain a pure sample of 1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide.
特性
IUPAC Name |
1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-10-23-13-6-4-12(5-7-13)15-11-24-17(18-15)19-16(22)14-8-9-21(2)20-14/h4-9,11H,3,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIKRKNSCZRUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530262.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530280.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![methyl (2E)-2-[(1-methyl-1H-pyrazole-5-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6530300.png)
![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530327.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530341.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530353.png)
